(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Description

BenchChem offers high-quality (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

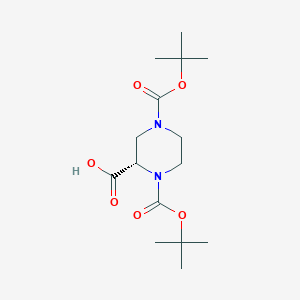

(2S)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZGWFQKLVCLLA-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Foreword: The Strategic Value of a Constrained Chiral Scaffold

In the landscape of modern drug discovery, the piperazine moiety stands out as a privileged scaffold, a structural motif consistently found in a multitude of successful therapeutic agents.[1][2] Its value lies in the two nitrogen atoms, which can be functionalized to modulate physicochemical properties like solubility and to establish critical interactions with biological targets.[2] The introduction of a chiral center at the C-2 position, as in (S)-piperazine-2-carboxylic acid, adds a layer of stereochemical complexity that is essential for designing highly selective drugs.[3]

This guide focuses on the synthesis of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, a key building block where both nitrogen atoms are protected with tert-butoxycarbonyl (Boc) groups.[4] This di-protected derivative is an exceptionally stable and versatile intermediate, particularly valuable in peptide synthesis and the construction of complex molecular architectures where precise, stepwise functionalization is paramount.[4][5] Our objective here is not merely to present a recipe, but to provide a comprehensive understanding of the synthetic strategy, the rationale behind key procedural choices, and the practical insights required for successful execution in a research or process development setting.

Strategic Analysis of Synthetic Routes

The primary challenge in synthesizing the target molecule is the controlled manipulation of three distinct functional groups: two secondary amines and a carboxylic acid, all while preserving the integrity of the (S)-stereocenter. A robust synthesis must address the selective protection of both nitrogen atoms.

Retrosynthetic Approach

A logical retrosynthetic disconnection points to (S)-piperazine-2-carboxylic acid as the immediate precursor. This chiral starting material is commercially available, often as a dihydrochloride salt, which simplifies the initial stages.[6] The core synthetic transformation is the double N-acylation reaction to install the two Boc protecting groups.

Comparison of Core Synthesis Strategies

While our focus is the final protection step, it is valuable to understand how the chiral core, (S)-piperazine-2-carboxylic acid, can be obtained.

-

Chiral Pool Synthesis: This common approach utilizes readily available chiral molecules. For instance, a straightforward synthesis starting from L-serine has been reported, providing a reliable route to the piperazine core.[7]

-

Asymmetric Hydrogenation: For industrial-scale production, the asymmetric hydrogenation of a prochiral pyrazinecarboxylic acid derivative using an optically active rhodium complex catalyst presents an efficient pathway that avoids chiral resolution.[8]

-

Enzyme-Mediated Resolution: Classical resolution techniques using enzymes can be employed to separate racemic mixtures of piperazine-2-carboxylic acid, offering high enantiopurity.[1]

For the purpose of this guide, we will proceed from the readily available (S)-piperazine-2-carboxylic acid dihydrochloride, a practical choice for most laboratory-scale applications.

The Core Transformation: Di-Boc Protection

The central reaction is the protection of both piperazine nitrogens using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard nucleophilic acyl substitution.

Mechanistic Considerations

The mechanism involves the nucleophilic attack of the nitrogen lone pair on one of the electrophilic carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate releases tert-butanol, carbon dioxide, and the Boc-protected amine. For the di-protection of piperazine-2-carboxylic acid, this process occurs twice.

}

Critical Parameter Rationale

-

Starting Material: (S)-piperazine-2-carboxylic acid dihydrochloride is a salt. The piperazine nitrogens are protonated and thus non-nucleophilic. Therefore, the first critical step is in-situ neutralization to liberate the free base.

-

Base Selection: A non-nucleophilic organic base like triethylamine (TEA) is an excellent choice. It is strong enough to deprotonate the ammonium hydrochlorides but will not compete with the piperazine nitrogens in attacking the Boc anhydride. An inorganic base like potassium hydroxide can also be used.[9][10]

-

Stoichiometry: To achieve di-protection, at least two equivalents of base are required to neutralize the dihydrochloride salt, and at least two equivalents of Boc₂O are needed to react with both nitrogen atoms. In practice, a slight excess of both reagents (e.g., 2.2 to 2.5 equivalents of Boc₂O and ~3 equivalents of TEA) is used to drive the reaction to completion.

-

Solvent System: A polar protic solvent like methanol is effective as it readily dissolves the starting salt and the reagents.[9] Alternatively, a mixture of dioxane and water can be employed.[10]

-

Temperature and Time: The reaction is typically performed at slightly elevated temperatures (e.g., 50°C) to ensure a reasonable reaction rate. Stirring overnight is common to maximize the conversion to the di-protected product.[9]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of 1,4-di-Boc-piperazine derivatives.[9]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Molar Eq. |

| (S)-Piperazine-2-carboxylic acid dihydrochloride | 147650-70-2 | 203.06 | 10.0 g | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 24.0 g | 2.2 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 20.5 mL | 3.0 |

| Methanol | 67-56-1 | - | 150 mL | - |

| 1N Hydrochloric Acid (HCl) | 7647-01-0 | - | As needed | - |

| Ethyl Acetate | 141-78-6 | - | 300 mL | - |

| Deionized Water | 7732-18-5 | - | 250 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | As needed | - |

Step-by-Step Procedure

-

Neutralization: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.2 mmol) and methanol (100 mL) to form a slurry.

-

Add triethylamine (20.5 mL, 147.7 mmol) to the slurry. Stir the mixture at room temperature for 15 minutes. The solid should largely dissolve as the free base is formed.

-

Boc Protection: In a separate beaker, dissolve di-tert-butyl dicarbonate (24.0 g, 109.3 mmol) in methanol (50 mL).

-

Add the Boc₂O solution dropwise to the reaction flask over a period of 20-30 minutes. Gas evolution (CO₂) will be observed.

-

Reaction: Heat the reaction mixture to 50°C and stir overnight (12-16 hours) under a nitrogen atmosphere.

-

Work-up (Solvent Removal): After cooling to room temperature, concentrate the mixture to dryness using a rotary evaporator.

-

Work-up (Aqueous Extraction): Redissolve the residue in deionized water (250 mL). Adjust the pH of the aqueous solution to ~2 using 1N HCl. This step ensures the carboxylic acid is protonated and the excess triethylamine is converted to its water-soluble salt.

-

Extract the aqueous layer three times with ethyl acetate (100 mL portions).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid or oil can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford the title compound as a white crystalline solid.[4]

}

Product Characterization and Data

The final product should be characterized to confirm its identity and purity.

| Property | Data | Reference(s) |

| CAS Number | (S)-Isomer: 175854-43-6 | [5] |

| Molecular Formula | C₁₅H₂₆N₂O₆ | [4] |

| Molecular Weight | 330.38 g/mol | [4][11] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 142-148 °C | [11] |

| Solubility | Soluble in dichloromethane, THF, DMF; Insoluble in water | [5] |

| Typical Yield | >90% (based on literature for similar di-Boc protections) | [9] |

Expected Spectroscopic Data:

-

¹H-NMR: The spectrum will show characteristic peaks for the two Boc groups (two singlets integrating to 9H each, ~1.4-1.5 ppm), along with a complex multiplet pattern for the piperazine ring protons and a broad singlet for the carboxylic acid proton.[9]

-

Mass Spectrometry: The expected mass for the molecular ion [M+H]⁺ would be approximately 331.

Troubleshooting and Expert Insights

-

Incomplete Reaction: If analysis of the crude product shows significant amounts of the mono-Boc intermediate, it indicates insufficient Boc₂O or incomplete reaction. Ensure accurate stoichiometry and allow for adequate reaction time. The N-4 nitrogen is generally more sterically hindered, so its protection may be slower.

-

Low Yield after Extraction: A common pitfall is incomplete protonation of the carboxylic acid during the work-up. Ensure the pH is brought down to 2-3 before extraction. If the product is partially deprotonated, it will have higher water solubility, leading to poor recovery in the organic phase.

-

Purification Challenges: The di-Boc product is non-polar. If column chromatography is required, a gradient elution starting with a low-polarity solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increasing the polarity is recommended.

Conclusion

The synthesis of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a robust and reproducible process that hinges on a fundamental N-acylation reaction. By starting with the commercially available dihydrochloride salt, the procedure is accessible for most synthetic labs. The keys to success are the complete neutralization of the starting material to activate the nucleophilic nitrogens and the use of sufficient Boc anhydride to drive the reaction to the desired di-protected product. This valuable chiral building block serves as a stable and versatile platform for the synthesis of advanced pharmaceutical intermediates and complex, biologically active molecules.[4][12]

References

-

Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry - ACS Publications. [Link]

- US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.

-

CAS 192330-11-3 (R)-4-N-Boc-piperazine-2-carboxylic acid. Autech Industry Co.,Limited. [Link]

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health (NIH). [Link]

- CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives.

-

PIPERAZINE-2-CARBOXYLIC ACID, N1-BOC PROTECTED, N4-CBZ PROTECTED. ChemBK. [Link]

-

1,4-Bis-Boc-piperazine-2-carboxylic acid. Qiyan. [Link]

-

The Role of S-Piperazine-2-Carboxylic Acid as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. [Link]

-

(2R)-1,4-bis((tert-butoxy)carbonyl)piperazine-2-carboxylic acid. PubChem. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Preprints.org. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

-

1,4-Di-Boc-piperazine-2-carboxylic acid (97%). Amerigo Scientific. [Link]

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. ycdehongchem.com [ycdehongchem.com]

- 5. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 6. (S)-Piperazine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 1,4-Di-Boc-piperazine-2-carboxylic acid 97 181955-79-3 [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

This guide provides a comprehensive analysis of the ¹H NMR spectrum of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, a key building block in contemporary drug discovery and peptide synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explore the underlying physicochemical principles that dictate the complex spectral features of this molecule. We will delve into the challenges posed by conformational isomerism and provide a robust, field-proven protocol for acquiring high-quality spectral data.

Introduction: The Structural Significance of a Di-acylated Piperazine Carboxylic Acid

(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a conformationally constrained amino acid analogue. Its rigid piperazine core, furnished with two bulky tert-butoxycarbonyl (Boc) protecting groups, makes it a valuable scaffold for introducing specific structural motifs into peptides and other pharmacologically active molecules.[1] The presence of two amide-like carbamate linkages, however, introduces significant complexity into its solution-state behavior, which is directly reflected in its ¹H NMR spectrum.

Predicted ¹H NMR Spectral Analysis: Beyond Simple Peak Assignment

A definitive, fully assigned ¹H NMR spectrum for this specific compound is not consistently available in the public domain. However, based on extensive data from related N-acylated piperazine systems and fundamental NMR principles, we can construct a detailed and predictive analysis. The complexity of the spectrum arises primarily from the slow (on the NMR timescale) rotation around the two N-C(O) bonds of the Boc groups, leading to the presence of multiple conformational isomers, or rotamers .[2][3][4]

Molecular Structure and Proton Designations

To facilitate the discussion, the protons of the molecule are designated as shown in the diagram below. Due to the chiral center at C2, the protons on C3 (H3a, H3b) and C5 (H5a, H5b) are diastereotopic and are expected to have distinct chemical shifts and couplings, even with free rotation.

Caption: Labeled protons of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid.

The Impact of Rotational Isomerism

The partial double-bond character of the amide-like C-N bond in carbamates restricts free rotation.[5] With two such groups on the piperazine ring, several stable rotamers can coexist in solution at room temperature. This dynamic equilibrium means that instead of a single set of sharp signals for the piperazine ring protons, the spectrum is likely to show either significantly broadened peaks or multiple distinct sets of signals corresponding to the major rotamers present.[6][7][8]

Caption: Equilibrium between different rotameric states in solution.

This phenomenon is often temperature-dependent. At elevated temperatures, the rate of interconversion increases, and the separate signals may coalesce into a single, averaged signal. Conversely, at lower temperatures, the exchange rate slows, and the signals for individual rotamers can become sharp and well-resolved.[5][6]

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted chemical shift regions for the protons of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid. These ranges are estimates based on data from analogous structures.[5][9][10][11]

| Proton(s) | Designation | Predicted δ (ppm) | Predicted Multiplicity | Notes |

| tert-Butyl | Hf (2 x 9H) | 1.4 – 1.6 | Singlet(s) | Two sharp singlets are expected, one for each Boc group. Due to the different electronic environments of N1 and N4, these signals will likely have slightly different chemical shifts. |

| Piperazine Ring | Ha, Hb, Hc, Hd, He | 2.8 – 4.5 | Complex Multiplets | These protons will appear as a series of broad and overlapping multiplets. The exact shifts and couplings are difficult to predict due to the conformational complexity and diastereotopicity. |

| α-Proton | He (1H) | ~4.0 – 4.5 | Multiplet (dd-like) | This proton is alpha to both a nitrogen and the carboxylic acid group, leading to significant deshielding. It will couple to the two diastereotopic protons on C3. |

| Carboxylic Acid | Hg (1H) | 10.0 – 13.0 | Broad Singlet | The chemical shift of this proton is highly sensitive to solvent, concentration, and temperature. It may exchange with residual water in the solvent, leading to further broadening or disappearance.[12][13] |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Adherence to a rigorous experimental protocol is critical for obtaining a high-quality, interpretable spectrum, especially for a molecule prone to conformational complexities.

Materials and Reagents

-

(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (white crystalline powder)[1]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) of high purity (≥99.8% D)

-

5 mm NMR tubes of good quality

-

Pasteur pipette and cotton or glass wool for filtration

Sample Preparation Workflow

The quality of the NMR spectrum is profoundly dependent on the sample preparation. The following workflow is recommended to minimize artifacts and maximize resolution.

Caption: Recommended workflow for NMR sample preparation.

Causality Behind Experimental Choices:

-

Solvent Selection: CDCl₃ is a common choice for many organic molecules. However, for compounds with carboxylic acids, DMSO-d₆ can be advantageous as it minimizes proton exchange of the acidic proton and can disrupt intermolecular hydrogen bonding, sometimes leading to sharper signals.

-

Concentration: A concentration of 5-10 mg in 0.6 mL is optimal for ¹H NMR. Overly concentrated solutions can lead to viscosity-induced line broadening.[14]

-

Filtration: It is crucial to filter the sample solution into the NMR tube.[15][16] Any suspended solid particles will severely degrade the magnetic field homogeneity, resulting in broad, distorted spectral lines.

NMR Spectrometer Parameters (400 MHz Example)

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard 1D (e.g., zg30) | A simple 30° pulse angle is sufficient and reduces experiment time. |

| Spectral Width | -2 to 14 ppm | Ensures all signals, from the upfield Boc groups to the downfield carboxylic acid proton, are captured. |

| Acquisition Time | ~3-4 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | 2-5 seconds | Allows for nearly complete relaxation of protons, ensuring accurate integration. |

| Number of Scans | 16 or 32 | Sufficient for good signal-to-noise on a modern spectrometer with the recommended sample concentration. |

| Temperature | 298 K (25 °C) | A standard starting point. Consider variable temperature (VT) experiments (e.g., from 25 °C to 80 °C) to study the coalescence of rotamer signals.[5] |

Trustworthiness and Self-Validation: Advanced NMR Experiments

To unambiguously distinguish between signals arising from rotamers and those from impurities or diastereomers, advanced NMR experiments can be employed.

-

1D NOESY/EXSY: In a 1D NOESY or EXSY (Exchange Spectroscopy) experiment, irradiating a peak corresponding to one rotamer will show a response (of the same phase) at the chemical shift of the corresponding proton in the other rotamer due to chemical exchange. This is a powerful tool for confirming the relationship between sets of signals.[2][3]

-

Variable Temperature (VT) NMR: As mentioned, acquiring spectra at different temperatures can confirm the presence of dynamic processes. If broadened peaks sharpen or multiple peaks coalesce into one upon heating, it is strong evidence of conformational exchange.[5]

Conclusion

The ¹H NMR spectrum of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a prime example of how conformational dynamics can profoundly influence spectral appearance. A simplistic interpretation is insufficient; an understanding of restricted rotation and the existence of rotamers is paramount. The key spectral features to anticipate are two distinct singlets for the Boc groups around 1.4-1.6 ppm, a complex and likely broad series of multiplets for the piperazine ring protons between 2.8 and 4.5 ppm, and a very downfield, broad signal for the carboxylic acid proton. By following the detailed experimental protocol provided, researchers can acquire high-quality data, and by employing advanced techniques like VT-NMR, they can confidently characterize the complex solution-state behavior of this important synthetic building block.

References

-

Macmillan Group, Princeton University. Supplementary Information. Available from: [Link]

-

Britton, R., et al. Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

-

Chem.geol.olemiss.edu. How to make an NMR sample. Available from: [Link]

-

University of Leicester. NMR Sample Preparation. Available from: [Link]

-

Reddit. What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. 2021. Available from: [Link]

-

Yılmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2018. Available from: [Link]

-

ResearchGate. 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD2Cl2. Available from: [Link]

-

ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. 2023. Available from: [Link]

-

Qiyan. 1,4-Bis-Boc-piperazine-2-carboxylic acid. Available from: [Link]

-

Sussex Drug Discovery Centre. Rotamers- assigned by a simple NMR experiment. 2013. Available from: [Link]

-

University of Potsdam. Chemical shifts. Available from: [Link]

-

ResearchGate. Rotamers or Diastereomers? An Overlooked NMR Solution | Request PDF. Available from: [Link]

-

Wodtke, R., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. 2018. Available from: [Link]

-

ResearchGate. 1H NMR spectra of compound 3a measured in five different solvents. Available from: [Link]

-

Wiley-VCH. Supporting Information. 2008. Available from: [Link]

-

The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available from: [Link]

-

SpectraBase. Piperazine, 1-[(2,4-dichlorophenyl)methyl]- - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. 2024. Available from: [Link]

-

SpectraBase. 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Mamat, C., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. 2017. Available from: [Link]

-

Mamat, C., et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. 2016. Available from: [Link]

Sources

- 1. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. How to make an NMR sample [chem.ch.huji.ac.il]

An In-depth Technical Guide to Gefitinib (CAS No. 184475-35-2): A Case Study in Targeted Drug Development

A Note to the Reader: The following technical guide has been prepared as an illustrative example of a comprehensive chemical characterization, using the well-documented compound Gefitinib (CAS No. 184475-35-2) as a placeholder. The initial request for information on CAS number 184570-70-7 did not yield a specific, publicly identifiable chemical entity. Therefore, this guide is intended to serve as a detailed template, demonstrating the structure, depth of content, and data visualization that can be applied to the user's actual compound of interest once its identity is clarified.

Introduction: The Dawn of Targeted Cancer Therapy

Gefitinib, marketed under the trade name Iressa, represents a paradigm shift in oncology, moving from the broad-spectrum cytotoxicity of traditional chemotherapy to a more precise, molecularly targeted approach. As a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Gefitinib's development and clinical application are deeply rooted in the understanding of cancer cell signaling pathways. This guide provides a comprehensive technical overview of Gefitinib, from its fundamental chemical properties to its mechanism of action and the analytical methodologies required for its characterization, offering valuable insights for researchers and professionals in drug development.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a drug candidate's physical and chemical properties is fundamental to its development. These characteristics influence its formulation, delivery, and pharmacokinetic profile.

Chemical Identity and Properties

Gefitinib is a synthetic quinazoline derivative. Its core structure is designed to competitively inhibit the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase.

| Property | Value |

| CAS Number | 184475-35-2 |

| Molecular Formula | C₂₂H₂₄ClFN₄O₃ |

| Molecular Weight | 446.90 g/mol |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |

| Appearance | White to off-white powder |

| Solubility | Practically insoluble in water, soluble in dimethyl sulfoxide (DMSO) |

| Melting Point | 194-198 °C |

Structural Elucidation

The chemical structure of Gefitinib is key to its function. The quinazoline core acts as a scaffold, while the 3-chloro-4-fluorophenyl group is crucial for its high-affinity binding to the EGFR kinase domain. The morpholinopropoxy side chain enhances its solubility and pharmacokinetic properties.

Caption: Chemical Structure of Gefitinib

Part 2: Synthesis and Analytical Characterization

The synthesis of Gefitinib involves a multi-step process, culminating in the formation of the quinazoline core and the addition of its functional side chains. Rigorous analytical testing is essential to ensure the purity, identity, and quality of the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The synthesis of Gefitinib typically starts from 4,5-dimethoxyanthranilic acid. The key steps involve the construction of the quinazoline ring system, followed by the introduction of the chloro-fluoro-aniline and the morpholinopropoxy groups.

Caption: Simplified Synthetic Workflow for Gefitinib

Analytical Methods for Quality Control

A suite of analytical techniques is employed to characterize Gefitinib and ensure it meets regulatory standards.

| Analytical Method | Purpose | Typical Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Purity >99.5%, identification by retention time |

| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification | [M+H]⁺ at m/z 447.15 |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR spectra consistent with the proposed structure |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic peaks for N-H, C=O, and C-O-C bonds |

| X-Ray Powder Diffraction (XRPD) | Determination of solid-state form (polymorphism) | Specific diffraction pattern for the stable crystalline form |

Experimental Protocol: Purity Determination by HPLC

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with a modifier like formic acid.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of Gefitinib in a suitable solvent (e.g., DMSO) to a known concentration.

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at a specified wavelength (e.g., 254 nm).

-

-

Analysis: Inject the standard and sample solutions and record the chromatograms.

-

Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Part 3: Mechanism of Action and Biological Activity

Gefitinib exerts its therapeutic effect by inhibiting the signaling cascade driven by the epidermal growth factor receptor (EGFR).

The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a downstream signaling cascade involving pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which promote cell proliferation, survival, and angiogenesis. In certain cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in the EGFR kinase domain lead to its constitutive activation, driving tumorigenesis.

Caption: Simplified EGFR Signaling Pathway and the Point of Inhibition by Gefitinib

In Vitro and In Vivo Efficacy

The biological activity of Gefitinib is typically assessed through a series of in vitro and in vivo assays.

-

In Vitro Kinase Assays: These assays directly measure the ability of Gefitinib to inhibit the enzymatic activity of EGFR. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter derived from these experiments.

-

Cell-Based Proliferation Assays: The effect of Gefitinib on the growth of cancer cell lines with and without EGFR mutations is evaluated. This provides insight into its cellular potency and selectivity.

-

In Vivo Tumor Xenograft Models: Human tumor cells are implanted in immunocompromised mice, which are then treated with Gefitinib to assess its anti-tumor efficacy in a living organism.

Part 4: Applications in Drug Development and Clinical Significance

Gefitinib was one of the first targeted therapies to demonstrate significant clinical benefit in a genetically defined patient population.

Clinical Development and Approval

The clinical development of Gefitinib was marked by initial mixed results, which were later understood to be due to its profound efficacy in a subset of patients with activating EGFR mutations. This discovery was a landmark in the field of personalized medicine.

Biomarkers for Patient Stratification

The presence of activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R point mutation) is a predictive biomarker for response to Gefitinib. This allows for the selection of patients who are most likely to benefit from the treatment, maximizing its therapeutic index.

Conclusion

Gefitinib serves as an exemplary case study in modern drug development, highlighting the importance of a deep understanding of disease biology, the power of molecularly targeted agents, and the critical role of biomarkers in personalizing therapy. The comprehensive characterization of a drug candidate, from its fundamental chemical properties to its complex biological interactions, is the bedrock upon which successful and safe medicines are built. This guide provides a framework for the systematic evaluation of such therapeutic agents.

References

-

Gefitinib (Iressa) - A Review of its Use in Locally Advanced/Metastatic Non-Small Cell Lung Cancer. Croom, K. F., & Perry, C. M. (2009). Drugs, 69(14), 1985-2017. [Link]

-

Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. Lynch, T. J., et al. (2004). New England Journal of Medicine, 350(21), 2129-2139. [Link]

-

EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer. Suda, K., et al. (2012). Cancers, 4(2), 437-460. [Link]

-

PubChem Compound Summary for CID 123631, Gefitinib. National Center for Biotechnology Information. (2024). [Link]

Solubility Profile of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid in Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, particularly valued for its role in synthesizing constrained peptides and complex pharmaceutical intermediates.[1] Its solubility characteristics in organic solvents are a critical determinant of its utility, influencing reaction kinetics, purification efficiency, and the feasibility of various synthetic transformations. This guide provides a comprehensive analysis of the compound's solubility, grounded in its physicochemical properties. We present qualitative solubility data, explore the key factors governing its dissolution, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals to streamline process development and optimize the use of this versatile synthetic intermediate.

Physicochemical Characteristics and Structural Rationale for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, hereafter referred to as di-Boc-(S)-piperazine-2-carboxylic acid, possesses a unique combination of functional groups that dictate its interaction with various solvents.

The molecule features two bulky, nonpolar tert-butoxycarbonyl (Boc) protecting groups, which create significant hydrophobic character.[2] Conversely, the carboxylic acid moiety introduces a site for strong hydrogen bonding and imparts polarity. This amphipathic nature—possessing both hydrophobic and polar regions—is central to its solubility profile. The piperazine ring itself provides a rigid scaffold.

Key physicochemical properties are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆N₂O₆ | [3] |

| Molecular Weight | 330.38 g/mol | [3] |

| Appearance | White crystalline powder / solid | [1][3] |

| Melting Point | 128-132°C (with decomposition) or 142-148°C | [1][3] |

| SMILES String | CC(C)(C)OC(=O)N1CCN(C(C1)C(O)=O)C(=O)OC(C)(C)C | [3] |

| Functional Groups | Carboxylic Acid, Carbamate (Boc) | [3] |

Note: Discrepancies in melting point data may arise from different crystalline forms (polymorphs) or measurement conditions.

Based on this structure, we can predict its behavior:

-

High Solubility in Polar Aprotic and Chlorinated Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are expected to be excellent solvents. They can effectively solvate both the nonpolar Boc groups and interact with the polar regions of the molecule.

-

Moderate to Low Solubility in Nonpolar Solvents: While the Boc groups provide hydrophobicity, the polar carboxylic acid limits solubility in purely nonpolar solvents like hexanes.

-

Insolubility in Water: The large hydrophobic surface area of the two Boc groups dominates, rendering the molecule insoluble in water despite the presence of the carboxylic acid.[1]

Qualitative Solubility Profile

The following table summarizes the observed solubility of di-Boc-(S)-piperazine-2-carboxylic acid in common organic solvents. This data is essential for selecting appropriate media for synthesis, purification, and analysis.

| Solvent | Solvent Class | Solubility | Rationale / Application Note |

| Dichloromethane (DCM) | Chlorinated | Freely Soluble | Excellent choice for reactions and extractions. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Freely Soluble | Common solvent for a wide range of organic transformations. |

| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | High boiling point, suitable for reactions requiring elevated temperatures. |

| Methanol (MeOH) | Polar Protic | Soluble | The polar hydroxyl group interacts well with the carboxylic acid. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Soluble | A common solvent for chromatography and recrystallization. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Useful for analytical applications like HPLC. |

| Water | Polar Protic | Insoluble | The hydrophobic character of the Boc groups prevents dissolution.[1] |

Methodologies for Quantitative Solubility Determination

While qualitative data is useful for initial solvent screening, quantitative measurement is crucial for process optimization and formulation.[4] The two primary methods for solubility determination are the thermodynamic (equilibrium) and kinetic approaches.[5][6][7]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method is considered the "gold standard" as it measures the true equilibrium solubility of the most stable crystalline form of the compound.[5][7] It relies on allowing a suspension of the compound to reach equilibrium in a chosen solvent at a controlled temperature.[6]

-

Preparation: Add an excess amount of di-Boc-(S)-piperazine-2-carboxylic acid solid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[6]

-

Equilibration: Agitate the suspension using a shaker or stirrer at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed or by filtering the suspension through a syringe filter (e.g., 0.22 µm PTFE for organic solvents). This step must be performed carefully to avoid transferring any solid particles.[6]

-

Sampling and Dilution: Carefully take a precise aliquot of the clear supernatant. Dilute the sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][9]

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for equilibrium solubility determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of many compounds.[5] It measures the concentration at which a compound precipitates from a solution when an "anti-solvent" is added.[5] This method often starts with the compound dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO).

Causality Behind the Method: This technique is valuable for identifying potential solubility liabilities early on. However, because it can lead to supersaturated solutions, the measured kinetic solubility is often higher than the true thermodynamic solubility.[5] This discrepancy arises because there is insufficient time for the system to reach thermodynamic equilibrium, potentially leading to the precipitation of a less stable, more soluble amorphous or metastable form.[5]

-

Stock Solution: Prepare a high-concentration stock solution of di-Boc-(S)-piperazine-2-carboxylic acid in a strong organic solvent like DMSO (e.g., 10-20 mM).

-

Titration: In a multi-well plate or vial, dispense the target aqueous or organic "anti-solvent." Gradually add small aliquots of the DMSO stock solution to the anti-solvent while monitoring for the first sign of precipitation.[5]

-

Precipitation Detection: Precipitation can be detected visually, but for greater accuracy, instrumental methods like nephelometry (which measures light scattering from suspended particles) are preferred.[10]

-

Concentration Determination: The kinetic solubility is defined as the concentration of the compound in the well at the point where precipitation is first detected.

Caption: Workflow for kinetic solubility determination.

Conclusion

(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid exhibits a favorable solubility profile for synthetic organic chemistry, being freely soluble in common polar aprotic and chlorinated solvents such as DCM, THF, and DMF.[1] Its insolubility in water is a key feature, driven by the hydrophobic Boc protecting groups. For process development and optimization, quantitative solubility data is paramount. The shake-flask method provides the most accurate thermodynamic solubility, while kinetic methods offer a high-throughput alternative for rapid screening. A thorough understanding and application of these principles and methodologies will empower researchers to effectively utilize this important building block in their synthetic endeavors.

References

- Vertex AI Search Result. 1,4-Bis-Boc-piperazine-2-carboxylic acid.

- Vertex AI Search Result.

- Vertex AI Search Result. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- ACS Publications. Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models | Industrial & Engineering Chemistry Research.

- YouTube. Measuring saturation solubility of actives in solid and semi-solid lipid excipients.

- Vertex AI Search Result.

- SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.

- Smolecule. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2.

- Lund University Publications.

- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Sigma-Aldrich. 1,4-Di-Boc-piperazine-2-carboxylic acid 97 181955-79-3.

- Sigma-Aldrich. 1,4-Di-Boc-piperazine-2-carboxylic acid 97 181955-79-3.

Sources

- 1. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 3. 1,4-Di-Boc-piperazine-2-carboxylic acid 97 181955-79-3 [sigmaaldrich.com]

- 4. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. rheolution.com [rheolution.com]

An In-depth Technical Guide to the Stability of Di-Boc Protecting Groups Under Acidic Conditions

Abstract

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis. While the behavior of mono-Boc protected substrates is well-documented, the introduction of a second Boc group onto a single nitrogen atom (N,N-di-Boc) creates a unique chemical environment with distinct stability characteristics. This guide provides an in-depth analysis of the stability and reactivity of di-Boc protecting groups under acidic conditions. We will explore the underlying mechanistic principles, compare the stability of di-Boc vs. mono-Boc functionalities, and present field-proven protocols for both selective and complete deprotection. This document is intended for researchers, scientists, and drug development professionals who utilize amine-protecting groups and seek a deeper, causality-driven understanding of di-Boc chemistry.

Introduction: Beyond Mono-Protection

The Boc group's widespread use stems from its robustness under many synthetic conditions (e.g., basic, nucleophilic, and hydrogenolytic) and its clean, traceless removal under acidic conditions.[1] Typically, a primary or secondary amine is converted to its corresponding N-Boc carbamate. However, certain substrates, particularly primary amines and electron-rich nitrogen heterocycles like indoles, can be doubly protected to form N,N-di-Boc derivatives.[2]

This di-protection strategy is often employed to further decrease the nucleophilicity and basicity of the nitrogen atom or to introduce steric bulk. A critical, and often underexplored, aspect of this strategy is the altered stability profile of the di-Boc moiety compared to its mono-Boc counterpart. The two bulky Boc groups on a single nitrogen atom introduce significant steric strain and electronic effects that influence the kinetics and selectivity of acid-mediated cleavage. Understanding these nuances is paramount for designing effective and selective synthetic routes.

The Mechanism of Acid-Catalyzed Boc Deprotection: A Foundation

To appreciate the stability of the di-Boc group, one must first understand the established mechanism for mono-Boc cleavage. The process is a classic acid-catalyzed carbamate hydrolysis.[1]

The reaction proceeds via the following key steps:

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid.[3][4] This is the activation step, rendering the carbonyl carbon more electrophilic.

-

C-O Bond Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][5]

-

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[4][5]

-

Protonation of Amine: In the acidic medium, the newly liberated amine is protonated, typically yielding an amine salt as the final product.[5]

The tert-butyl cation generated can be quenched by nucleophiles, deprotonate to form isobutylene gas, or polymerize.[5][6] The evolution of CO2 and isobutylene gas is a hallmark of this reaction.[7]

Caption: Acid-catalyzed cleavage of a mono-Boc protected amine.

Di-Boc vs. Mono-Boc: A Tale of Two Stabilities

The presence of a second Boc group on the same nitrogen atom significantly alters the deprotection landscape. While both groups are acid-labile, their cleavage rates can differ substantially, opening avenues for selective deprotection.

Factors Influencing Stability

Several interconnected factors govern the stability of di-Boc groups:

-

Steric Strain: The two bulky tert-butyl groups create considerable steric repulsion. This strain can be partially relieved upon cleavage of the first Boc group, making the removal of the first group kinetically faster than the second. The resulting mono-Boc derivative is sterically less hindered and often more stable.

-

Electronic Effects: An N,N-di-Boc moiety renders the nitrogen atom significantly less basic and nucleophilic compared to a mono-Boc amine. The nitrogen lone pair is delocalized over two carbonyl groups. Upon cleavage of the first Boc group, the resulting mono-Boc carbamate is electronically more similar to a standard amide, with a corresponding change in the basicity of the carbonyl oxygen available for protonation.

-

Substrate Structure: The nature of the atom to which the nitrogen is attached plays a crucial role. For example, N,N-di-Boc protected anilines or indoles, where the nitrogen is part of an aromatic system, exhibit different reactivity compared to aliphatic amines. The deprotection of secondary N-Boc groups can be more efficient than primary ones under certain conditions.[8]

-

Acid Strength and Concentration: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically required for efficient cleavage.[9] Interestingly, kinetic studies have shown that the rate of deprotection can have a second-order dependence on the concentration of HCl, suggesting a more complex mechanism involving a second molecule of acid in the rate-determining step.[10][11][12] Weaker acids may require heat or extended reaction times.

Quantitative Comparison

While extensive kinetic data is substrate-dependent, a general trend emerges. The first Boc group of a di-Boc protected amine is cleaved under milder conditions or at a faster rate than the second Boc group. This differential liability is the key to selective synthesis.

| Protection Type | Substrate Example | Typical Deprotection Conditions | Relative Rate | Key Insight |

| N,N-di-Boc | Primary Aliphatic Amine | 20-50% TFA in DCM, 0 °C to RT | Fast (First Boc) | Steric strain accelerates the first cleavage. |

| N-Boc | Primary Aliphatic Amine | 50-100% TFA in DCM, RT | Slower | Standard cleavage, requires stronger conditions. |

| N,N-di-Boc | Indole | Mild Lewis Acid (e.g., ZnBr₂) or mild protic acid | Fast (First Boc) | The first Boc is significantly more labile.[7] |

| N-Boc | Indole | Strong Acid (e.g., TFA) | Slower | More stable than the di-Boc counterpart. |

Experimental Protocols: Harnessing Differential Stability

The primary practical challenge for chemists is to control the deprotection outcome: selective removal of one Boc group or complete removal of both.

Protocol for Selective Mono-Deprotection of N,N-di-Boc Amines

This protocol is designed to selectively cleave one Boc group, yielding the mono-Boc protected amine. The key is using controlled, often substoichiometric, amounts of acid or milder acidic conditions.

Objective: To convert R-N(Boc)₂ to R-NHBoc.

Methodology:

-

Dissolution: Dissolve the N,N-di-Boc protected substrate (1.0 equiv) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical for controlling the reaction rate and preventing over-reaction.

-

Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) (1.1 - 2.0 equiv) in DCM dropwise over 10-15 minutes. The precise amount of acid may require optimization for different substrates.

-

Reaction Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

-

Quenching: Once the starting material is consumed and the desired mono-Boc product is dominant, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction & Isolation: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography if necessary.

Causality: Using a limited amount of acid at low temperature ensures that there is not enough activating proton source to drive the deprotection of the second, more stable mono-Boc group to completion after the first, more labile group is removed.

Protocol for Complete Di-Boc Deprotection

This protocol aims for the complete removal of both Boc groups to liberate the primary amine salt.

Objective: To convert R-N(Boc)₂ to R-NH₂·HX.

Methodology:

-

Dissolution: Dissolve the N,N-di-Boc protected substrate (1.0 equiv) in a minimal amount of anhydrous dichloromethane (DCM).

-

Acid Addition: Add a large excess of strong acid. Common choices include:

-

Trifluoroacetic acid (TFA), used neat or as a 50% solution in DCM (v/v).

-

A 4M solution of HCl in 1,4-dioxane.

-

-

Reaction: Stir the mixture at room temperature. The reaction is typically vigorous, with gas evolution (CO₂ and isobutylene). Monitor by TLC or LC-MS until all intermediates are consumed (usually 1-4 hours).

-

Isolation: Remove the solvent and excess acid in vacuo. If TFA was used, co-evaporation with toluene can help remove residual acid. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt), which can often be used directly in the next step or neutralized with a base to yield the free amine.

Causality: The use of a large excess of strong acid provides a sufficient concentration of protons to overcome the activation energy barrier for the cleavage of both the first (labile) and second (more stable) Boc groups, driving the reaction to completion.

Caption: Decision workflow for di-Boc deprotection strategies.

Conclusion and Future Outlook

The N,N-di-Boc protecting group is more than a simple duplication of the mono-Boc functionality. It possesses a distinct reactivity profile governed by steric strain and electronic effects. The increased lability of the first Boc group relative to the second provides a powerful synthetic handle for chemists, enabling selective deprotection to furnish mono-Boc products under controlled acidic conditions. Conversely, forceful acidic conditions can be employed for the complete liberation of the primary amine. A thorough understanding of these principles allows for the rational design of protecting group strategies, enhancing the efficiency and elegance of complex molecule synthesis in academic and industrial research.

References

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Hebei Boze Chemical Co.,Ltd. BOC deprotection. (2023-07-04). [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids. [Link]

-

Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. J Org Chem. 2010 Dec 3;75(23):8117-25. [Link]

-

El-M'barek, A. et al. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. 2012. [Link]

-

Pace, V. et al. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. 2023. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08). [Link]

-

ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. (2025-08-10). [Link]

-

Scribd. Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Ryan, M-R. et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 2024. [Link]

-

George, N. et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020. [Link]

-

Servín, F. A. et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. 2017. [Link]

-

Ragnarsson, U. & Grehn, L. Dual protection of amino functions involving Boc. Org. Biomol. Chem. 2013. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

-

ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (2025-08-06). [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Kocienski, P. J. Protecting Groups. Thieme. 2004. [Link]

-

ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012-07-06). [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

ResearchGate. ChemInform Abstract: Efficient, Solventless N-Boc Protection of Amines Carried Out at Room Temperature Using Sulfamic Acid as Recyclable Catalyst. | Request PDF. (2025-08-07). [Link]

-

Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]

-

Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]

-

ChemBK. Indole, N-BOC protected. (2024-04-09). [Link]

-

ResearchGate. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. (2025-08-06). [Link]

-

Ben-Aza, S. et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences. 2011. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 6. Acids - Wordpress [reagents.acsgcipr.org]

- 7. jk-sci.com [jk-sci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

A Technical Guide to the Molecular Structure and Application of N,N'-di-Boc-piperazine-2-carboxylic Acid

Abstract: N,N'-di-Boc-piperazine-2-carboxylic acid, systematically known as 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is a pivotal chiral building block in modern medicinal chemistry and drug development. Its structurally constrained piperazine core, combined with the orthogonal protection offered by the dual Boc groups, provides a versatile scaffold for synthesizing complex molecules with precisely controlled three-dimensional architectures. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, a validated synthesis protocol, and its strategic applications, particularly in the development of peptide mimetics and targeted therapeutics.

The Strategic Value of the Protected Piperazine Scaffold

The piperazine ring is a recognized "privileged structure" in drug discovery, forming the core of numerous approved drugs, including those targeting the central nervous system (CNS) and cancers.[1][2] Its two nitrogen atoms offer multiple points for chemical modification, enabling the creation of diverse compound libraries.[1] However, controlling reactivity at these nitrogens is paramount for complex syntheses.

This is where protecting groups, such as the tert-butyloxycarbonyl (Boc) group, become essential. The subject of this guide, 1,4-Di-Boc-piperazine-2-carboxylic acid , represents a highly strategic intermediate for several reasons:

-

Structural Rigidity: The piperazine ring exists in a stable chair conformation, which imparts a degree of conformational constraint. When incorporated into larger molecules, this rigidity can enhance binding affinity to biological targets and improve metabolic stability.

-

Chirality: The carboxylic acid at the C2 position introduces a stereogenic center, allowing for the development of enantiomerically pure drugs, a critical factor for specificity and reducing off-target effects.

-

Orthogonal Handles: The molecule possesses three distinct functional sites: the two acid-labile Boc groups and the carboxylic acid. The carboxylic acid can be readily coupled to amines, while the Boc groups can be selectively removed under acidic conditions to allow for further functionalization of the nitrogen atoms. This "tri-orthogonality" makes it an exceptionally powerful scaffold for building complex, multi-functional molecules.

Molecular Structure and Physicochemical Properties

The molecular integrity of 1,4-Di-Boc-piperazine-2-carboxylic acid is defined by its unique arrangement of atoms and functional groups. The two bulky Boc groups on the nitrogen atoms significantly influence the ring's conformation and the molecule's overall chemical properties.

Caption: 2D representation of 1,4-Di-Boc-piperazine-2-carboxylic acid.

Summary of Physicochemical Data

The following table summarizes the key identifiers and properties of this compound, essential for experimental design and safety assessment.

| Property | Value | Source(s) |

| IUPAC Name | 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Synonyms | 1,4-Di-Boc-piperazine-2-carboxylic acid | |

| CAS Number | 181955-79-3 | |

| Molecular Formula | C₁₅H₂₆N₂O₆ | |

| Molecular Weight | 330.38 g/mol | |

| Appearance | White solid / crystalline powder | [3] |

| Melting Point | 142-148 °C | |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF). Insoluble in water. | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(O)=O)C(=O)OC(C)(C)C | |

| InChI Key | IIZGWFQKLVCLLA-UHFFFAOYSA-N |

Validated Synthesis and Purification Protocol

The synthesis of 1,4-Di-Boc-piperazine-2-carboxylic acid is typically achieved through the exhaustive Boc-protection of piperazine-2-carboxylic acid. The following protocol is a self-validating system, designed for high yield and purity.

Causality Behind Experimental Choices

-

Reagent: Di-tert-butyl dicarbonate (Boc)₂O is the standard reagent for introducing the Boc protecting group. It is highly effective and the major byproduct, tert-butanol, is volatile and easily removed.

-

Base: Sodium hydroxide (NaOH) is used in stoichiometric excess to deprotonate both the carboxylic acid and the two amine functionalities of the starting material. This is crucial as it forms the carboxylate salt and the anionic nitrogen centers, which are significantly more nucleophilic and readily attack the electrophilic carbonyl carbon of (Boc)₂O.

-

Solvent System: A biphasic system of water and a miscible organic co-solvent like THF or Dioxane is often used. This ensures that both the polar starting material salt and the less polar (Boc)₂O are sufficiently solubilized for the reaction to proceed efficiently.

-

Acidification: Hydrochloric acid (HCl) is used in the workup to protonate the carboxylate, precipitating the final carboxylic acid product, which is typically insoluble in water.[4] This step is also critical for removing any unreacted starting material and basic impurities.

Caption: Experimental workflow for the synthesis of 1,4-Di-Boc-piperazine-2-carboxylic acid.

Step-by-Step Methodology

-

Dissolution: To a stirred solution of piperazine-2-carboxylic acid (1.0 eq) in 1M aqueous sodium hydroxide (3.0 eq) at 0 °C, add Di-tert-butyl dicarbonate ((Boc)₂O, 2.5 eq).

-

Reaction: Allow the suspension to warm to room temperature and stir vigorously for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous phase with a non-polar solvent like hexanes (2x) to remove unreacted (Boc)₂O and t-butanol.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with 3N HCl. A white precipitate should form. Extract the product into ethyl acetate (3x).[4]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

Purification: The product is often of high purity after extraction. If necessary, it can be further purified by recrystallization or flash column chromatography. The final product is typically a white solid.[4]

Strategic Applications in Drug Discovery

The true value of 1,4-Di-Boc-piperazine-2-carboxylic acid lies in its application as a versatile building block for creating molecules with high therapeutic potential.

Caption: Role as a versatile scaffold in synthetic chemistry.

-

Constrained Amino Acid Mimetic: One of its primary applications is as a building block in peptide synthesis.[5] When incorporated into a peptide chain via amide bond formation at its carboxylic acid, it acts as a rigid dipeptide mimic. This structural constraint can lock the peptide backbone into a specific conformation, which can significantly enhance binding to a target receptor while simultaneously increasing resistance to degradation by proteases.[3] This is a key strategy for developing orally bioavailable peptide drugs.[3]

-

Scaffold for Combinatorial Chemistry: The molecule is an ideal starting point for creating libraries of diverse small molecules. The carboxylic acid can be coupled with a wide range of amines. Subsequently, the Boc groups can be removed, and the newly freed secondary amines can be functionalized through reactions like reductive amination, acylation, or arylation, leading to a vast chemical space for drug screening.

-

Tumor-Targeting Peptides: It has been specifically utilized in the synthesis of cyclic peptides designed to target receptors that are overexpressed on cancer cells, such as integrin αvβ3.[3] The defined stereochemistry and rigid structure provided by the piperazine core are critical for achieving the high affinity and selectivity required for such applications.

Conclusion

N,N'-di-Boc-piperazine-2-carboxylic acid is more than a simple chemical intermediate; it is a sophisticated tool for molecular design. Its combination of a constrained chiral core and orthogonally protected functional groups provides chemists with a reliable and versatile platform to build next-generation therapeutics. Understanding its molecular structure, properties, and synthetic rationale is fundamental for any researcher, scientist, or drug development professional aiming to leverage the power of the piperazine scaffold in their work.

References

- 1. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 3. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 4. 1,4-BIS(N-BOC)PIPERAZINE-2-CARBOXYLIC ACID | 181955-79-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

A Technical Guide to the Commercial Availability and Synthesis of Enantiomerically Pure Piperazine-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperazine Scaffolds

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs. Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.[1] When functionalized with a carboxylic acid at the 2-position, the resulting piperazine-2-carboxylic acid introduces a chiral center, unlocking the potential for stereospecific interactions with biological targets. This chirality is often critical for efficacy and safety, making access to enantiomerically pure forms of these derivatives a crucial starting point for drug discovery programs targeting areas from neurological disorders to cancer.[2] This guide provides an in-depth overview of the commercial landscape for these valuable building blocks and details the primary methodologies for their preparation.

Part 1: Commercial Sourcing of Enantiopure Piperazine-2-Carboxylic Acid and Its Derivatives

A variety of enantiomerically pure piperazine-2-carboxylic acid derivatives are commercially available, primarily with protecting groups on one or both nitrogen atoms. These protecting groups, most commonly tert-butyloxycarbonyl (Boc), facilitate selective functionalization in subsequent synthetic steps.[3] The choice of supplier and specific derivative often depends on the scale of the research, required purity, and the planned synthetic route.

Below is a summary of commonly available derivatives and representative suppliers. Purity levels are typically ≥97%, though this should be verified with the specific vendor.

| Compound Name | CAS Number | Key Suppliers | Common Applications |

| (S)-Piperazine-2-carboxylic acid | 147650-70-2 | ChemicalBook, Astatech, Capot Chemical | Direct use or for custom derivatization.[4][5][6] |

| (R)-Piperazine-2-carboxylic acid | 31321-68-3 | Conier Chem&Pharma, Pipzine Chemicals | Chiral building block for synthesizing the opposite enantiomer of a target molecule.[7][8] |

| (S)-1-Boc-piperazine-2-carboxylic acid | 159532-59-9 | Commercially available from various fine chemical suppliers.[9] | Widely used in peptide synthesis and as an intermediate for CNS-targeted agents.[1][3] |

| 1,4-Di-Boc-piperazine-2-carboxylic acid | 181955-79-3 | Sigma-Aldrich, Amerigo Scientific | Fully protected derivative allowing for modification of the carboxylic acid.[10][11] |

| (±)-Piperazine-2-carboxylic acid dihydrochloride | 3022-15-9 | Sigma-Aldrich | Racemic starting material for in-house chiral resolution. |

Part 2: Methodologies for Obtaining Enantiomerically Pure Derivatives

While direct purchase is convenient for small-scale research, larger-scale development or the need for custom-substituted analogs often necessitates in-house preparation. The two primary strategies are the resolution of a racemic mixture and de novo asymmetric synthesis.

Chiral Resolution of Racemic Piperazine-2-Carboxylic Acid

Chiral resolution separates a racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution is a particularly powerful and scalable method, leveraging the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the reacted and unreacted forms.

-

Enzyme Selection: Lipases and amidases are frequently used. For instance, Alcalase, a low-cost protease, has been shown to effectively resolve methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate.[12][13] The choice of enzyme is critical as it dictates the stereoselectivity and efficiency of the resolution.

-

Substrate Protection: The racemic piperazine-2-carboxylic acid is typically converted to an ester or amide derivative (e.g., methyl ester). This is because enzymes like lipases catalyze the hydrolysis of esters, not carboxylic acids directly. The N-Boc protecting group is used to prevent unwanted side reactions at the nitrogen atoms.

-

Reaction Conditions: The reaction is performed in a buffered aqueous solution or a biphasic system to maintain the optimal pH for enzyme activity. The progress is monitored by chiral HPLC until approximately 50% conversion is reached to maximize the enantiomeric excess (ee) of both the product and the remaining starting material.

-

Substrate Preparation: Protect racemic piperazine-2-carboxylic acid with a Boc group at the N4 position and convert the carboxylic acid to its methyl ester.

-

Enzymatic Reaction: Suspend the racemic N-Boc protected methyl ester in a phosphate buffer.

-

Enzyme Addition: Add a suitable enzyme (e.g., Alcalase or Lipase A from Candida antarctica).[13]

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and maintain a constant pH.

-

Monitoring: Periodically take aliquots and analyze by chiral HPLC to monitor the conversion and enantiomeric excess.

-

Work-up: Once ~50% conversion is achieved, stop the reaction. Extract the unreacted ester (one enantiomer) with an organic solvent. Acidify the aqueous layer to protonate the newly formed carboxylic acid (the other enantiomer) and extract it into an organic solvent.

-

Deprotection: Remove the Boc group and hydrolyze the ester from the separated components to yield the two pure enantiomers of piperazine-2-carboxylic acid.

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric Synthesis